3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-ethyl-2-hydrazinyl-6,7-dimethoxyquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-4-16-11(17)7-5-9(18-2)10(19-3)6-8(7)14-12(16)15-13/h5-6H,4,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGMVARCASDBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyquinazolin-4(3H)-one.
Hydrazination: The hydrazino group at the 2-position can be introduced by reacting the intermediate with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can modify the hydrazino group to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amines.
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an inhibitor of various tyrosine kinases, which are crucial in cancer progression. Notable applications include:
- Anticancer Therapy :
- In vitro studies have demonstrated that 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one can inhibit the growth of several cancer cell lines. It has shown cytotoxic effects comparable to established inhibitors such as those targeting CDK2 and EGFR .
- The compound interacts effectively with ATP-binding sites of various kinases, acting as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR .
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity . Its structural uniqueness—characterized by the ethyl group and hydrazino functional group—enhances its lipophilicity and potential interactions with biological targets.
Comparison with Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyquinazolin-4(3H)-one | Lacks hydrazino and ethyl groups | Moderate kinase inhibition |
| 2-Hydrazinylquinazolin-4(3H)-one | Lacks methoxy groups | Anticancer activity against breast cancer cells |
| 3-Amino-6,7-dimethoxyquinazolin-4(3H)-one | Amino instead of hydrazino | Effective against multiple tyrosine kinases |
The specific combination of functional groups in this compound enhances its potency and selectivity compared to these analogues .
Case Studies and Research Findings
- In Vitro Efficacy Studies : Research has indicated that this compound can effectively inhibit cancer cell lines at concentrations that suggest potential therapeutic applications .
- Molecular Docking Studies : These studies have shown that the compound binds favorably to target proteins implicated in cancer progression, providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Key structural differences among quinazolinone derivatives include substituents at positions 2, 3, 6, and 6. The table below highlights critical comparisons:
Structure-Activity Relationships (SAR)
Position 3 Substituents
- Alkyl vs. Aryl groups (e.g., 4-methoxyphenyl in QNZ-6) enhance antibacterial activity when conjugated with silver nanoparticles due to electron-donating effects .
Position 2 Substituents
- Hydrazino Group: Unique to the target compound, this group can act as a chelator for metal ions (e.g., Ag⁺ in nanoparticle conjugates) or form covalent bonds with biological targets . Contrasts with methylthio () or chloromethyl () groups, which are less reactive but improve stability.
6,7-Dimethoxy Groups
- Consistently associated with enhanced bioactivity across derivatives:
Antibacterial Effects
- QNZ-5 (3-(4-methylthiophenyl)-6,7-dimethoxy): Shows potent bactericidal activity when conjugated with silver nanoparticles (MIC: <1 µg/mL against multidrug-resistant strains) .
- Target Compound: While untested, the hydrazino group may synergize with methoxy substituents for enhanced antibacterial effects, similar to QNZ derivatives .
Anticholinesterase Activity
- 3-Amino-6,7-dimethoxyquinazolinone: Inhibits acetylcholinesterase (IC₅₀: 1.8–4.2 mg/mL), comparable to donepezil (IC₅₀: 2.4 mg/mL) .
Antiamoebic Activity
Biological Activity
3-Ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Ethyl group : Enhances lipophilicity.
- Hydrazino group : Contributes to its reactivity and biological interactions.
- Methoxy groups : Positioned at the 6 and 7 positions of the quinazolinone scaffold, increasing its potential for binding to biological targets.
The molecular formula is , with a molecular weight of 264.28 g/mol.
While specific mechanisms for this compound are not fully elucidated, it has been shown to exhibit significant activity against various biological targets:
- Tyrosine Kinase Inhibition : The compound has been investigated as an inhibitor of key tyrosine kinases such as CDK2, HER2, and EGFR. These kinases play crucial roles in cell proliferation and cancer progression.
- Cytotoxic Effects : In vitro studies indicate that it can inhibit the growth of several cancer cell lines, demonstrating cytotoxic effects comparable to established inhibitors in this class.
Research Findings
Numerous studies have assessed the biological activity of this compound. Below are summarized findings from various research efforts:
In Vitro Studies
- Anticancer Activity : Research has demonstrated that this compound exhibits significant antiproliferative effects on cancer cell lines. For instance, it showed IC50 values comparable to known anticancer agents.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins:
- Binding Affinity : It interacts effectively with ATP-binding sites of various kinases.
- Inhibitory Action : Acts as a non-competitive inhibitor against CDK2 and an ATP-competitive inhibitor against EGFR.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Dimethoxyquinazolin-4(3H)-one | Lacks hydrazino and ethyl groups | Moderate kinase inhibition |
| 2-Hydrazinylquinazolin-4(3H)-one | Lacks methoxy groups | Anticancer activity against breast cancer |
| 3-Amino-6,7-dimethoxyquinazolin-4(3H)-one | Amino instead of hydrazino | Effective against multiple tyrosine kinases |
The combination of functional groups in this compound enhances its potency and selectivity compared to these similar compounds.
Case Studies
Recent case studies have highlighted the potential clinical applications of this compound:
- Cancer Treatment : In a study involving various cancer cell lines, this compound demonstrated promising results in inhibiting tumor growth.
- Kinase Inhibition Profiles : Detailed profiling against multiple kinases revealed its effectiveness as a dual inhibitor for HER2 and EGFR pathways.
Q & A
Q. What are the key synthetic steps and purification methods for 3-ethyl-2-hydrazino-6,7-dimethoxyquinazolin-4(3H)-one?
The synthesis involves introducing the hydrazino group via nucleophilic substitution of a chloroacetyl intermediate with hydrazine hydrate in ethanol under reflux (29 hours). Cyclization is achieved through thermal treatment (150°C) or acidic conditions. Purification typically employs recrystallization from chloroform/benzene or ethanol, validated by elemental analysis and spectroscopic techniques.
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- IR spectroscopy : Identifies NH stretches (~3200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹).
- ¹H/¹³C NMR : Confirms hydrazino protons (δ 4–5 ppm) and methoxy substituents (δ 3.8–4.0 ppm).
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns.
- Elemental analysis : Ensures stoichiometric purity (C, H, N ratios).
Q. How do methoxy groups at C-6 and C-7 influence the compound’s electronic properties?
Methoxy substituents donate electron density via resonance, activating the quinazolinone core for electrophilic substitution. X-ray crystallography reveals planarity disruption, affecting π-stacking interactions in biological targets.
Q. What in vitro assays are suitable for preliminary antimicrobial evaluation?
- Disk diffusion (CLSI M2-A4) : Measures inhibition zones against Gram-positive/negative strains.
- Broth microdilution (CLSI M7-A5) : Determines minimum inhibitory concentrations (MICs). Electron-withdrawing substituents (e.g., halogens) often correlate with enhanced potency.
Q. What safety protocols are essential when handling hydrazine derivatives?
- Use fume hoods, nitrile gloves, and lab coats.
- Neutralize spills with NaHCO₃/FeCl₃ solutions.
- Monitor airborne hydrazine concentrations (<0.1 ppm OSHA limit).
Advanced Research Questions
Q. How do solvent and base selection impact hydrazination efficiency?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while bases like K₂CO₃ deprotonate hydrazine, accelerating substitution. Ethanol with anhydrous K₂CO₃ under prolonged reflux (29+ hours) optimizes yields.
Q. What mechanistic insights explain byproducts during alkylation of hydrazinoquinazolinones?
Competing N- vs. O-alkylation pathways arise from solvent polarity. Kinetic studies (HPLC monitoring) and DFT modeling (B3LYP/6-31G*) identify optimal leaving groups (Cl⁻ > Br⁻) and transition states.
Q. How can cyclization into triazinoquinazolinone systems be optimized?
Thermal cyclization (>150°C) or acidic conditions (glacial AcOH) promote intramolecular dehydration. Catalyst screening (e.g., NaOEt) reduces side products.
Q. What computational methods predict regioselectivity in electrophilic substitutions?
- DFT calculations : Map electrostatic potential surfaces to identify reactive sites (C-5 vs. C-8).
- Hammett σ values : Correlate substituent effects with reaction rates.
Q. How can conflicting solubility data be resolved during formulation studies?
- Differential Scanning Calorimetry (DSC) : Analyzes polymorphic stability.
- Hansen solubility parameters : Guide co-solvent selection (e.g., PEG-400).
- Salt formation (e.g., HCl salts) or nanoemulsions improve bioavailability.
Methodological Notes
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., reflux duration, solvent purity) to mitigate batch variability.
- Data Validation : Cross-reference spectroscopic data with structurally analogous compounds (e.g., 3-cyclohexyl derivatives) to confirm assignments.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate results across multiple replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
